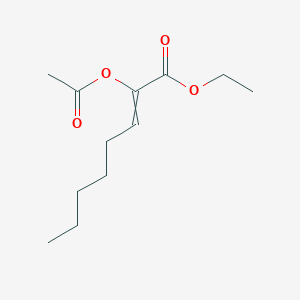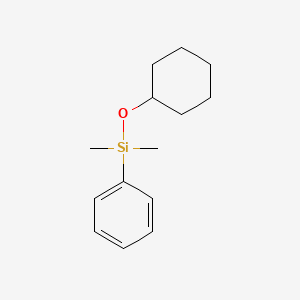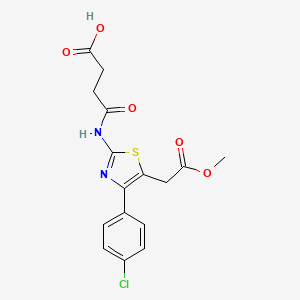
Succinamic acid, N-(5-carboxymethyl-4-(p-chlorophenyl)-2-thiazolyl)-, 5'-methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Succinamic acid, N-(5-carboxymethyl-4-(p-chlorophenyl)-2-thiazolyl)-, 5’-methyl ester is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has unique structural features that make it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of succinamic acid, N-(5-carboxymethyl-4-(p-chlorophenyl)-2-thiazolyl)-, 5’-methyl ester typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the p-chlorophenyl group and the carboxymethyl group. The final step usually involves esterification to form the methyl ester. Common reagents used in these reactions include thionyl chloride, p-chlorobenzaldehyde, and methyl iodide. Reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of automated reactors and continuous flow systems can help in scaling up the production while maintaining consistency in quality. Purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Succinamic acid, N-(5-carboxymethyl-4-(p-chlorophenyl)-2-thiazolyl)-, 5’-methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the thiazole ring or the ester group, leading to the formation of alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Succinamic acid, N-(5-carboxymethyl-4-(p-chlorophenyl)-2-thiazolyl)-, 5’-methyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of succinamic acid, N-(5-carboxymethyl-4-(p-chlorophenyl)-2-thiazolyl)-, 5’-methyl ester involves its interaction with specific molecular targets. The thiazole ring and the p-chlorophenyl group play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The carboxymethyl and ester groups may also contribute to the compound’s overall activity by influencing its solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and benzothiazole share structural similarities with succinamic acid, N-(5-carboxymethyl-4-(p-chlorophenyl)-2-thiazolyl)-, 5’-methyl ester.
Phenylthiazoles: Compounds with a phenyl group attached to the thiazole ring, such as phenylthiazole-4-carboxylic acid.
Uniqueness
What sets succinamic acid, N-(5-carboxymethyl-4-(p-chlorophenyl)-2-thiazolyl)-, 5’-methyl ester apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the p-chlorophenyl group and the carboxymethyl ester makes it distinct from other thiazole derivatives, potentially leading to unique interactions with biological targets.
Eigenschaften
CAS-Nummer |
71013-44-0 |
|---|---|
Molekularformel |
C16H15ClN2O5S |
Molekulargewicht |
382.8 g/mol |
IUPAC-Name |
4-[[4-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H15ClN2O5S/c1-24-14(23)8-11-15(9-2-4-10(17)5-3-9)19-16(25-11)18-12(20)6-7-13(21)22/h2-5H,6-8H2,1H3,(H,21,22)(H,18,19,20) |
InChI-Schlüssel |
IMCUVBSHZXQITN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=C(N=C(S1)NC(=O)CCC(=O)O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


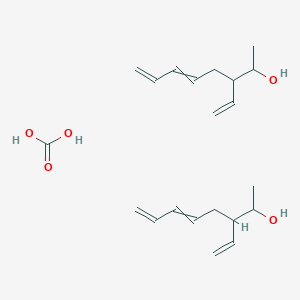
![2-[(Hexadecyloxy)sulfonyl]-N,N,N-trimethylethan-1-aminium sulfurofluoridate](/img/structure/B14478689.png)
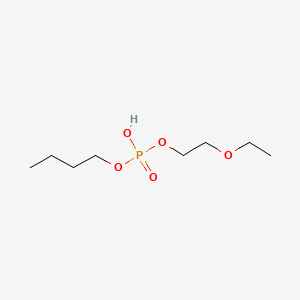
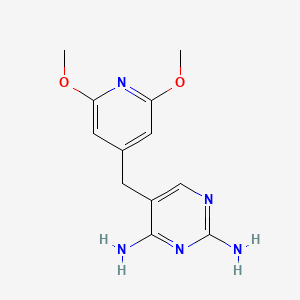
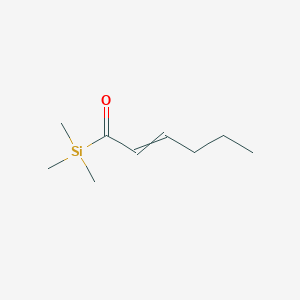
![2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B14478712.png)
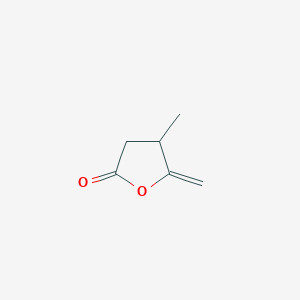
![1-Ethyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14478720.png)
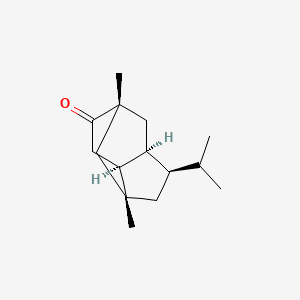
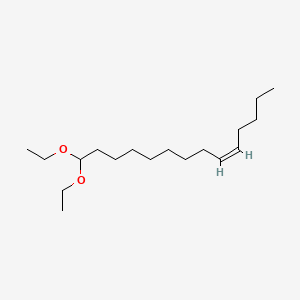
![Hydrazine, [3-(hexadecylthio)phenyl]-](/img/structure/B14478739.png)

